molecular formula C13H17N5O6 B12077600 Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- CAS No. 304442-35-1

Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-

Cat. No.: B12077600
CAS No.: 304442-35-1
M. Wt: 339.30 g/mol
InChI Key: NAUHCPUQDZKVEI-ZRFIDHNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- is a modified nucleoside derivative of adenosine. It is characterized by the presence of a methoxy-oxoethyl group at the 2’-O position of the ribose sugar. This modification can significantly alter the biological and chemical properties of the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- typically involves the selective protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the methoxy-oxoethyl group at the 2’-O position. This can be achieved through a series of protection, activation, and deprotection steps. Common reagents used in these reactions include protecting groups like silyl ethers and activating agents such as triflates.

Industrial Production Methods

Industrial production of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy-oxoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized adenosine derivatives.

Scientific Research Applications

Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.

Mechanism of Action

The mechanism of action of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The methoxy-oxoethyl modification can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. This can result in the modulation of signaling pathways, enzyme inhibition, or activation of specific cellular responses.

Comparison with Similar Compounds

Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can be compared to other similar compounds, such as:

    2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine: Another modified nucleoside with similar structural features but different biological activities.

    Adenosine phosphate: A phosphorylated derivative of adenosine with distinct biochemical properties.

    Acadesine: A nucleoside analog with potential anticancer and cardioprotective effects.

    Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.

    Fludarabine phosphate: A chemotherapeutic agent used in the treatment of hematological malignancies.

    Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex infections.

The uniqueness of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- lies in its specific modification, which can confer unique biological and chemical properties not found in other similar compounds .

Properties

CAS No.

304442-35-1

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

methyl 2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

InChI

InChI=1S/C13H17N5O6/c1-22-7(20)3-23-10-9(21)6(2-19)24-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1

InChI Key

NAUHCPUQDZKVEI-ZRFIDHNTSA-N

Isomeric SMILES

COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

COC(=O)COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.